Epitizide

Description

Epitizide is an agent, commonly found in combination [triamterene], used to produce diuresis.

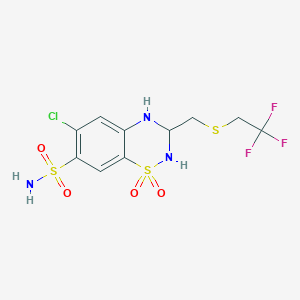

Epithiazide is a trifluoroethylthio-containing benzothiadiazine sulfonamide derivative belonging to the class of the thiazide diuretics.

EPITHIAZIDE is a small molecule drug with a maximum clinical trial phase of II.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1,1-dioxo-3-(2,2,2-trifluoroethylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF3N3O4S3/c11-5-1-6-8(2-7(5)23(15,18)19)24(20,21)17-9(16-6)3-22-4-10(12,13)14/h1-2,9,16-17H,3-4H2,(H2,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINBGYCKMGDWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CSCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N3O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862751 | |

| Record name | Epithiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1764-85-8, 96783-08-3, 96783-09-4 | |

| Record name | Epitizide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1764-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epithiazide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001764858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epithiazide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epithiazide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epitizide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13989 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epitizide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Epithiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epitizide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPITHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B266B85J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPITHIAZIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6Z4GR94BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPITHIAZIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8B42Z8CTX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epitizide's Mechanism of Action in Renal Tubules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of epitizide, a thiazide diuretic, within the renal tubules. The primary focus is on its interaction with the sodium-chloride cotransporter (NCC), the key physiological target responsible for its diuretic and antihypertensive effects. This document details the underlying signaling pathways, presents quantitative data for a representative potent thiazide diuretic, and outlines the experimental protocols used to elucidate this mechanism.

Core Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter (NCC)

Epitizide, as a member of the thiazide class of diuretics, exerts its primary effect by selectively inhibiting the sodium-chloride cotransporter (NCC), also known as SLC12A3.[1] The NCC is an integral membrane protein located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1][2] This transporter is responsible for reabsorbing approximately 5-10% of the filtered sodium chloride (NaCl) from the tubular fluid back into the bloodstream.[1][2]

By inhibiting the NCC, epitizide blocks this reabsorption pathway, leading to an increased excretion of sodium (natriuresis) and chloride ions in the urine.[1][2] As water follows salt osmotically, this results in an increase in urine output (diuresis), a reduction in extracellular fluid volume, and a subsequent lowering of blood pressure.[2]

Molecular Interaction with NCC

Structural and functional studies have revealed the precise mechanism by which thiazide diuretics inhibit the NCC. Epitizide is understood to bind to a specific site on the transporter that overlaps with the chloride-binding site.[1][3] This competitive inhibition prevents chloride from binding, which in turn allosterically inhibits sodium binding and transport.

Recent cryo-electron microscopy (cryo-EM) studies on the human NCC in complex with the potent thiazide diuretic polythiazide have provided atomic-level insights into this interaction.[3] The binding of the diuretic locks the transporter in an outward-facing conformation, preventing the conformational changes necessary for ion translocation across the cell membrane.[1][3] This effectively stalls the transport cycle, leading to a sustained inhibition of NaCl reabsorption.[3]

Key Amino Acid Residues in Thiazide Binding

The interaction between thiazide diuretics and the NCC is stabilized by a network of hydrogen bonds and other non-covalent interactions with specific amino acid residues within the transporter's binding pocket.[3] For instance, the sulfonamide group, a common feature of thiazide diuretics, is crucial for this interaction.[3]

Signaling Pathways and Regulation of NCC Activity

The activity of the NCC is tightly regulated by a complex signaling cascade involving several kinases. The With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) are key players in this pathway.[4] This signaling cascade ultimately leads to the phosphorylation of the NCC, which activates the transporter.[4] While epitizide directly inhibits the transporter, the regulatory state of the NCC can influence the overall diuretic response.

Caption: Signaling pathway of NCC regulation and epitizide inhibition.

Quantitative Data on Thiazide-NCC Interaction

| Parameter | Value | Drug | Species | Assay Method | Reference |

| IC50 | 0.3 µM | Polythiazide | Rat | Not specified | [1] |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.

Experimental Protocols

The mechanism of action of epitizide and other thiazide diuretics has been elucidated through a variety of in vitro and in vivo experimental protocols.

In Vitro NCC Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the transport activity of the NCC.

Objective: To determine the IC50 value of a test compound for the NCC.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells, which do not endogenously express the NCC, are cultured in a suitable medium. The cells are then transfected with a plasmid containing the cDNA for the human NCC.

-

Ion Uptake Assay:

-

The transfected cells are incubated with a buffer containing a radioactive isotope of sodium (22Na+) or a fluorescent ion indicator.

-

The uptake of the labeled ion into the cells, mediated by the expressed NCC, is measured over time.

-

To determine the IC50, the assay is performed in the presence of varying concentrations of the test compound (e.g., epitizide).

-

-

Data Analysis:

-

The rate of ion uptake is calculated for each concentration of the test compound.

-

The percentage of inhibition is determined relative to a control group with no inhibitor.

-

The data is plotted as a dose-response curve, and the IC50 value is calculated using non-linear regression analysis.

-

Caption: Workflow for an in vitro NCC inhibition assay.

In Vivo Diuretic Activity and Electrolyte Excretion Study

This protocol assesses the diuretic and natriuretic effects of a test compound in an animal model.

Objective: To quantify the effect of a test compound on urine volume and electrolyte excretion.

Methodology:

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used. The animals are housed in metabolic cages that allow for the separate collection of urine and feces.

-

Acclimatization and Baseline Measurement: The animals are acclimatized to the metabolic cages for a period before the experiment. Baseline urine output and electrolyte concentrations are measured.

-

Drug Administration: The test compound (e.g., epitizide) is administered orally or via injection at various doses. A control group receives the vehicle, and a positive control group may receive a known diuretic like furosemide or hydrochlorothiazide.[5]

-

Urine Collection and Analysis: Urine is collected at specific time intervals (e.g., 5 and 24 hours) after drug administration.[5] The total volume of urine is measured. The concentrations of sodium, potassium, and chloride in the urine are determined using a flame photometer or ion-selective electrodes.[6]

-

Data Analysis:

-

The diuretic activity is calculated as the ratio of the urine volume of the test group to the urine volume of the control group.

-

The natriuretic and saluretic (total salt) activities are also calculated based on the electrolyte concentrations.

-

The results are statistically analyzed to determine the significance of the observed effects.

-

Downstream Physiological Effects

The inhibition of the NCC by epitizide leads to a cascade of physiological effects beyond diuresis and natriuresis.

-

Potassium Excretion (Kaliuresis): By increasing the delivery of sodium to the downstream collecting duct, thiazide diuretics can indirectly increase the secretion of potassium into the urine, potentially leading to hypokalemia.[7]

-

Calcium Reabsorption: Thiazides have a unique effect of increasing the reabsorption of calcium in the distal convoluted tubule, which can lead to hypercalcemia.[7]

-

Uric Acid Retention: Epitizide can compete with uric acid for secretion in the proximal tubule, leading to an increase in serum uric acid levels (hyperuricemia).[2]

Caption: Downstream physiological effects of epitizide action.

Conclusion

Epitizide's mechanism of action in the renal tubules is centered on the specific and potent inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule. By competitively binding to the chloride site and locking the transporter in an inactive conformation, epitizide effectively blocks NaCl reabsorption, leading to its well-established diuretic and antihypertensive effects. A thorough understanding of this molecular mechanism, supported by robust in vitro and in vivo experimental data, is crucial for the continued development and optimization of diuretic therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. njppp.com [njppp.com]

- 6. Evaluation of diuretic efficacy and antiurolithiatic potential of ethanolic leaf extract of Annona squamosa Linn. in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazide Diuretics Mnemonic for USMLE [pixorize.com]

Epitizide's Molecular Targets in the Nephron: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of epitizide, a thiazide diuretic, within the nephron. Given the limited availability of specific quantitative data for epitizide, this document leverages data from the broader class of thiazide diuretics to elucidate its mechanism of action, supported by detailed experimental protocols and visualizations of key signaling pathways.

Primary Molecular Target: The Na+-Cl- Cotransporter (NCC)

The principal molecular target of epitizide and all thiazide diuretics is the Sodium-Chloride Cotransporter (NCC) , also known as Solute Carrier Family 12 Member 3 (SLC12A3).[1][2] This transporter is located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[2][3] The NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium and chloride from the tubular fluid back into the bloodstream.[4]

Epitizide, like other thiazides, inhibits NCC activity, leading to increased urinary excretion of sodium and chloride (natriuresis) and, consequently, water (diuresis). This reduction in extracellular fluid volume is a key mechanism behind its antihypertensive effect.[4]

Structural studies have revealed that thiazide diuretics bind to a site on the NCC that overlaps with the chloride-binding site.[1] This binding event is thought to lock the transporter in an outward-facing conformation, thereby preventing the translocation of Na+ and Cl- ions across the cell membrane.[1]

Quantitative Pharmacological Data

| Diuretic | Target | Cell Line/System | Measured Parameter | Value |

| Hydrochlorothiazide | NCC | Xenopus laevis oocytes | IC50 | ~10 µM |

| Chlorthalidone | NCC | Xenopus laevis oocytes | IC50 | ~7 µM |

| Metolazone | NCC | Xenopus laevis oocytes | IC50 | ~0.6 µM |

| Polythiazide | NCC | Xenopus laevis oocytes | IC50 | ~0.04 µM |

Note: IC50 values can vary depending on the experimental conditions, including the expression system and ion concentrations.

Regulatory Signaling Pathway: WNK-SPAK/OSR1 Kinase Cascade

The activity of the NCC is tightly regulated by a complex signaling pathway involving a family of "With-No-Lysine" (WNK) serine-threonine kinases.[5][6] This pathway represents an indirect but critical molecular target for understanding the full scope of epitizide's action.

The core of this pathway involves the phosphorylation and subsequent activation of NCC by the kinases Ste20-related proline-alanine-rich kinase (SPAK) and Oxidative stress-responsive kinase 1 (OSR1) .[5][6] These kinases are, in turn, activated by upstream WNK kinases (WNK1, WNK3, and WNK4).[5] Thiazide diuretics do not directly interact with these kinases, but by inhibiting the final effector protein (NCC), they effectively counteract the effects of this signaling cascade on salt reabsorption.

Hormones such as aldosterone and angiotensin II can modulate the activity of the WNK-SPAK/OSR1 pathway, thereby influencing NCC activity and, consequently, the efficacy of thiazide diuretics.[7]

Secondary Molecular Targets and Vasodilatory Effects

Beyond their primary diuretic action, the long-term antihypertensive effect of thiazide diuretics is also attributed to a reduction in peripheral vascular resistance through vasodilation.[8] The precise molecular mechanisms are still under investigation, but several pathways have been proposed:

-

RhoA/Rho-kinase Pathway: Thiazide-like diuretics have been shown to inhibit agonist-induced vasoconstriction by down-regulating the RhoA/Rho-kinase pathway in vascular smooth muscle cells.[9][10] This leads to a decrease in the phosphorylation of myosin light chain and subsequent vasorelaxation.

-

Potassium Channel Activation: Some studies suggest that thiazides can activate large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[8] The opening of these channels leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reduces intracellular calcium, and causes vasodilation.

-

Carbonic Anhydrase Inhibition: Hydrochlorothiazide, and likely other thiazides, can inhibit carbonic anhydrase in vascular smooth muscle.[11] This inhibition leads to intracellular alkalinization, which can activate BKCa channels and contribute to vasodilation.[11]

Experimental Protocols

Protocol for Measuring NCC Inhibition using a Fluorescence-Based Chloride Influx Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a thiazide diuretic on NCC activity.

Materials:

-

HEK293 cells stably co-expressing human NCC and a membrane-anchored, chloride-sensitive Yellow Fluorescent Protein (YFP).

-

96-well black, clear-bottom microplates.

-

Low-chloride buffer (e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Mg-gluconate, 1 mM Ca-gluconate, 10 mM HEPES, pH 7.4).

-

High-chloride buffer (e.g., 135 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4).

-

Epitizide (or other thiazide diuretics) stock solution.

-

Fluorescence plate reader.

Procedure:

-

Cell Culture: Culture the HEK293-NCC-YFP cells in appropriate media and conditions.

-

Seeding: Seed the cells into a 96-well black, clear-bottom plate and grow to confluence.

-

Buffer Exchange: Replace the culture medium with the low-chloride buffer and incubate for 10-15 minutes to establish a low intracellular chloride concentration.

-

Baseline Fluorescence: Measure the baseline fluorescence of each well using a plate reader (excitation ~485 nm, emission ~525 nm).

-

Compound Addition: Add the high-chloride buffer containing various concentrations of epitizide (or a vehicle control) to the wells.

-

Kinetic Measurement: Immediately begin kinetic fluorescence measurements, recording the fluorescence intensity every few seconds for several minutes. The influx of chloride will quench the YFP fluorescence.

-

Data Analysis:

-

Calculate the initial rate of fluorescence quenching for each well.

-

Plot the quenching rate against the logarithm of the epitizide concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Protocol for Evaluating Diuretic Effect in Animal Models

This protocol provides a general framework for assessing the in vivo diuretic and natriuretic effects of epitizide.[12]

Materials:

-

Normotensive rats (e.g., Wistar or Sprague-Dawley).

-

Metabolic cages for urine collection.

-

Epitizide solution.

-

Vehicle control (e.g., 0.5% carboxymethylcellulose).

-

Saline solution (0.9% NaCl).

-

Flame photometer or ion-selective electrodes.

Procedure:

-

Acclimatization: Acclimatize rats to the metabolic cages for several days before the experiment.

-

Fasting and Hydration: Withhold food but not water for 18 hours prior to the experiment. Administer a saline load (e.g., 25 mL/kg, oral gavage) to ensure a consistent baseline urine flow.[12]

-

Drug Administration: Divide the rats into groups and administer either vehicle control or different doses of epitizide orally or via intraperitoneal injection.[12]

-

Urine Collection: Collect urine at regular intervals (e.g., 0-4h, 4-8h, and 8-24h) after drug administration.[12]

-

Measurements:

-

Measure the total urine volume for each collection period.

-

Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

-

-

Data Analysis: Compare the urine volume and electrolyte excretion between the epitizide-treated groups and the vehicle control group using appropriate statistical methods.

Conclusion

The primary molecular target of epitizide in the nephron is the Na+-Cl- cotransporter (NCC), located in the distal convoluted tubule. By inhibiting NCC, epitizide promotes natriuresis and diuresis, leading to a reduction in blood pressure. The activity of NCC is regulated by the WNK-SPAK/OSR1 signaling pathway, which represents an important indirect target. Furthermore, the long-term antihypertensive effects of epitizide are likely mediated by secondary vasodilatory mechanisms involving the RhoA/Rho-kinase pathway and the activation of potassium channels in vascular smooth muscle. While specific quantitative pharmacological data for epitizide remain to be fully elucidated, the information gathered from the broader class of thiazide diuretics provides a robust framework for understanding its molecular and physiological effects. The experimental protocols outlined in this guide offer standardized methods for the further characterization of epitizide and other novel diuretic compounds.

References

- 1. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site and mechanism of the action of diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Physiological Processes Modulated by the Chloride-Sensitive WNK-SPAK/OSR1 Kinase Signaling Pathway and the Cation-Coupled Chloride Cotransporters [frontiersin.org]

- 8. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiazide-like diuretics attenuate agonist-induced vasoconstriction by calcium desensitization linked to Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ahajournals.org [ahajournals.org]

- 12. benchchem.com [benchchem.com]

The Structure-Activity Relationship of Epitizide: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Benzothiadiazine Core in Diuretic and Antihypertensive Therapy

Introduction

Epitizide, a member of the thiazide class of diuretics, has long been a subject of interest in the management of hypertension and edema. Its therapeutic efficacy is intrinsically linked to its chemical structure, specifically the 1,2,4-benzothiadiazine-1,1-dioxide nucleus. Understanding the nuanced relationships between structural modifications of this core and the resulting pharmacological activity is paramount for the rational design of novel, more potent, and safer diuretic agents. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of epitizide and related thiazide diuretics, offering valuable insights for researchers, scientists, and drug development professionals.

The primary mechanism of action for thiazide diuretics involves the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron.[1][2] By blocking the reabsorption of sodium and chloride ions, these drugs increase urinary output, leading to a reduction in blood volume and, consequently, blood pressure. The potency and duration of this effect are highly dependent on the specific chemical substituents attached to the benzothiadiazine scaffold.

Core Structure-Activity Relationships of Thiazide Diuretics

The foundational SAR principles for thiazide diuretics, which are directly applicable to epitizide, have been established through extensive research. These principles govern the diuretic and antihypertensive potency of this class of compounds.

A free sulfonamide group at position 7 is absolutely essential for diuretic activity.[3] Any substitution on this group leads to a significant loss of potency. Conversely, substitution at the 6-position with an electron-withdrawing group, such as a chloro (Cl) or trifluoromethyl (CF3) group, is critical for high diuretic activity.[3]

Modifications at other positions of the benzothiadiazine ring system have a profound impact on the pharmacological profile:

-

Position 2: This position can tolerate small alkyl groups, such as a methyl (CH3) group. Alkyl substitution at the 2-N position can increase the duration of action by increasing lipophilicity.[3]

-

Position 3: Substitution at this position with a lipophilic group, such as a haloalkyl, aralkyl, or thioether, dramatically increases diuretic potency.[3] The hydrophobicity of the substituent at this position is strongly correlated with increased activity. Saturation of the double bond between positions 3 and 4 to yield a dihydrobenzothiadiazine derivative, as is the case in hydrochlorothiazide, can increase diuretic potency by approximately 3- to 10-fold.[3]

-

Positions 4, 5, and 8: Direct substitution at these positions with an alkyl group generally results in diminished diuretic activity.[3]

Quantitative Structure-Activity Relationship (QSAR) Data

| Compound | R2 | R3 | R6 | Relative Activity (Ra) |

| Chlorothiazide | H | H | Cl | 1.00 |

| Hydrochlorothiazide | H | H (saturated 3-4 bond) | Cl | 10.00 |

| Bendroflumethiazide | H | CH2-Ph | CF3 | >100.00 |

| Trichlormethiazide | H | CHCl2 | Cl | >100.00 |

| Methyclothiazide | CH3 | CH2Cl | Cl | >100.00 |

| Polythiazide | CH3 | CH2SCH2CF3 | Cl | >100.00 |

| Cyclothiazide | H | (CH2)4- (spiro) | Cl | >100.00 |

| Benzthiazide | H | CH2S-CH2-Ph | Cl | >100.00 |

| Hydroflumethiazide | H | H (saturated 3-4 bond) | CF3 | >10.00 |

| Quinethazone | - | - | Cl | - |

Data adapted from a QSAR study on thiazide diuretics. The relative activity is a comparative measure of diuretic potency.[4][5]

Experimental Protocols for Activity Assessment

The evaluation of the diuretic and antihypertensive activity of epitizide and its analogs relies on standardized in vivo and in vitro experimental protocols.

In Vivo Diuretic Activity in Rodent Models

Objective: To determine the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects of test compounds.

Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).

Methodology:

-

Acclimatization: Animals are housed in metabolic cages for at least 24 hours before the experiment to allow for acclimatization.

-

Fasting: Food is withheld for 18 hours prior to dosing, with free access to water.

-

Hydration: A saline load (0.9% NaCl, 25 mL/kg) is administered orally to ensure a baseline urine flow.

-

Dosing: Animals are divided into groups and administered the test compound or vehicle (e.g., 0.5% carboxymethylcellulose) orally or intraperitoneally. A positive control group receiving a standard diuretic like hydrochlorothiazide is included.

-

Urine Collection: Urine is collected at specified intervals (e.g., 0-4h, 4-8h, 8-24h).

-

Analysis:

-

Urine volume is measured for each collection period.

-

Urine electrolyte concentrations (Na+, K+, Cl-) are determined using a flame photometer or ion-selective electrodes.

-

-

Data Interpretation: The total urine output and electrolyte excretion are calculated and compared between the test and control groups.

In Vitro Inhibition of the Na+/Cl- Cotransporter (NCC)

Objective: To determine the direct inhibitory effect of test compounds on the NCC transporter.

Methodology:

-

Cell Culture: A stable cell line expressing the human NCC (e.g., HEK293 cells) is used.

-

Assay Principle: The activity of the NCC is measured by quantifying the uptake of a radioactive tracer (e.g., 22Na+) or a fluorescent ion indicator.

-

Procedure:

-

Cells are pre-incubated with the test compound at various concentrations.

-

The uptake of the tracer is initiated by adding a solution containing the tracer and a non-radioactive ion.

-

After a defined incubation period, the uptake is stopped by washing the cells with an ice-cold buffer.

-

The amount of tracer taken up by the cells is quantified using a scintillation counter or a fluorescence plate reader.

-

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of NCC activity (IC50) is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to epitizide SAR studies.

Caption: Key structural features of thiazide diuretics influencing diuretic activity.

Caption: Experimental workflow for in vivo assessment of diuretic activity.

Caption: Mechanism of action of epitizide via inhibition of the Na+/Cl- cotransporter.

Conclusion

The structure-activity relationship of epitizide is well-defined within the broader context of thiazide diuretics. The diuretic and antihypertensive potency of these compounds can be rationally modulated by strategic substitutions on the benzothiadiazine core. The presence of an electron-withdrawing group at position 6 and an unsubstituted sulfonamide at position 7 are non-negotiable for significant activity. Further optimization of potency and pharmacokinetic properties can be achieved through modifications at positions 2 and 3. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel epitizide analogs. A continued investigation into the quantitative aspects of epitizide's SAR, coupled with advanced molecular modeling techniques, will undoubtedly pave the way for the development of next-generation diuretics with superior therapeutic profiles.

References

- 1. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacy180.com [pharmacy180.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Epitizide's Role in Modulating the NCC Cotransporter: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazide-sensitive Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene, is a critical component in the intricate machinery of renal salt reabsorption and blood pressure regulation. Located in the apical membrane of the distal convoluted tubule (DCT), the NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium load.[1][2] Its activity is a key determinant of urinary sodium excretion and, consequently, extracellular fluid volume. Epitizide, a thiazide diuretic, exerts its therapeutic effects by directly inhibiting the NCC, thereby promoting natriuresis and a reduction in blood pressure. This technical guide provides a comprehensive overview of the molecular mechanisms underlying epitizide's interaction with the NCC, the signaling pathways that govern NCC activity, and detailed experimental protocols for studying these interactions.

The NCC Cotransporter: Structure and Function

The NCC is a membrane protein that facilitates the electroneutral transport of sodium and chloride ions across the apical membrane of DCT cells.[3] Cryo-electron microscopy studies have revealed that the human NCC exists as a dimer, with each protomer consisting of a transmembrane domain (TMD) responsible for ion translocation and intracellular N-terminal and C-terminal domains that play crucial regulatory roles.[4][5] The transporter cycles between outward-facing and inward-facing conformations to move ions from the tubular fluid into the cell.[3] Thiazide diuretics, including epitizide, are known to bind to a site that overlaps with the chloride-binding site, locking the transporter in an outward-facing conformation and thereby inhibiting its function.[3][6]

The WNK-SPAK/OSR1 Signaling Pathway: A Master Regulator of NCC Activity

The activity of the NCC is tightly regulated by a complex signaling cascade involving a family of kinases known as "With-No-Lysine [K]" (WNK) kinases and their downstream targets, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[2]

Under conditions of low intracellular chloride, WNK kinases become activated and phosphorylate SPAK and OSR1.[2] These activated kinases then directly phosphorylate conserved threonine and serine residues in the N-terminal domain of the NCC.[2][7] This phosphorylation event is a key step in increasing NCC activity, promoting its insertion into the apical membrane and enhancing its transport capacity.[2] Conversely, dephosphorylation of the NCC leads to its inactivation and removal from the cell surface.

Epitizide and other thiazide diuretics do not directly inhibit the WNK-SPAK/OSR1 pathway. Instead, their mechanism of action is focused on the direct inhibition of the phosphorylated, active form of the NCC at the apical membrane. By blocking the transporter itself, thiazides effectively counteract the effects of the activating WNK-SPAK/OSR1 signaling cascade.

Signaling Pathway Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular Physiology of the Thiazide-sensitive Sodium Chloride Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Off-Target Effects of Epitizide in Cellular Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct experimental data exists for the off-target effects of epitizide in cellular models. This guide summarizes known off-target effects of the broader class of thiazide diuretics, primarily hydrochlorothiazide (HCTZ), which are presumed to be relevant to epitizide due to structural and functional similarities. All presented data and pathways should be considered as potential off-target effects of epitizide that warrant direct experimental validation.

Introduction

Epitizide is a thiazide diuretic primarily used in the management of hypertension and edema. Its on-target mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the nephron, leading to increased natriuresis and diuresis. However, like many pharmaceuticals, epitizide and other thiazide diuretics are known to interact with unintended molecular targets, leading to off-target effects. These effects can contribute to both the therapeutic and adverse profiles of the drug. This technical guide provides a comprehensive overview of the known and potential off-target effects of epitizide at the cellular level, based on data from the broader class of thiazide diuretics. The information herein is intended to aid researchers in designing experiments to further elucidate the complete pharmacological profile of epitizide.

Quantitative Data on Off-Target Effects of Thiazide Diuretics

The following tables summarize quantitative data for the off-target effects of hydrochlorothiazide (HCTZ), which can be used as a proxy for epitizide in initial experimental design.

Table 2.1: Inhibition of Carbonic Anhydrase Isozymes by Hydrochlorothiazide

| Carbonic Anhydrase Isozyme | IC50 (nM) | Cellular Model/System | Reference |

| Carbonic Anhydrase I (CA I) | 350 | Purified human enzyme | [1] |

| Carbonic Anhydrase II (CA II) | 2,500 | Purified human enzyme | [1] |

| Vascular Smooth Muscle CA I | ~45% inhibition | Isolated bovine aortic smooth muscle | [1] |

Table 2.2: Effects of Hydrochlorothiazide on Vascular Smooth Muscle Cells

| Parameter | Value | Cellular Model/System | Reference |

| Vasorelaxation (Noradrenaline-induced tone) | 74 ± 12% | Guinea pig mesenteric arteries | [2] |

| Increase in intracellular pH (pHi) | 0.21 ± 0.04 units | Guinea pig mesenteric arteries | [2] |

| RhoA mRNA expression | Reduced to 41 ± 12% of control | Cultured rat vascular smooth muscle cells | [3] |

| Rho kinase mRNA expression | Reduced to 66 ± 25% of control | Cultured rat vascular smooth muscle cells | [3] |

Table 2.3: Effects of Thiazide Diuretics on Renal Epithelial Cell Gene Expression

| Gene | Fold Change in Expression | Cellular Model/System | Treatment Conditions | Reference |

| TRPV5 | 1.82-fold increase | Mouse kidney | Acute HCTZ (25 mg/kg) | [4] |

| Calbindin-D28k | Significant increase | Mouse kidney | Chronic HCTZ with salt supplementation | [4] |

| Calbindin-D9k | Significant increase | Mouse kidney | Chronic HCTZ with salt supplementation | [4] |

Key Off-Target Signaling Pathways

Carbonic Anhydrase Inhibition and Vasorelaxation

Thiazide diuretics can inhibit carbonic anhydrase in vascular smooth muscle cells. This leads to an increase in intracellular pH (alkalinization), which in turn activates large-conductance calcium-activated potassium (BKCa) channels. The opening of these channels causes hyperpolarization of the cell membrane, leading to the closure of voltage-gated calcium channels and subsequent vasorelaxation.

Caption: Epitizide's potential off-target effect on vascular tone.

Rho-Rho Kinase (ROCK) Pathway Inhibition

Studies on thiazide-like diuretics have shown a downregulation of the Rho-Rho kinase pathway in vascular smooth muscle cells. This pathway is crucial for agonist-induced vasoconstriction. By reducing the expression of RhoA and its downstream effector, Rho kinase, thiazides can lead to a state of calcium desensitization, contributing to their vasodilatory effects.

Caption: Potential inhibitory effect of Epitizide on the Rho-ROCK pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the off-target effects of epitizide in cellular models.

Carbonic Anhydrase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of epitizide on carbonic anhydrase (CA) isozymes.

Materials:

-

Purified human carbonic anhydrase isozymes (e.g., CA I, CA II)

-

p-Nitrophenyl acetate (NPA) as substrate

-

Epitizide stock solution (in DMSO)

-

Tris-HCl buffer (pH 7.4)

-

96-well microplate reader

Protocol:

-

Prepare a series of dilutions of epitizide in Tris-HCl buffer.

-

In a 96-well plate, add 10 µL of each epitizide dilution (or buffer for control) to triplicate wells.

-

Add 170 µL of Tris-HCl buffer to each well.

-

Add 10 µL of a freshly prepared solution of purified CA isozyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 10 µL of NPA solution.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

-

Calculate the rate of NPA hydrolysis (slope of the absorbance vs. time curve).

-

Plot the percentage of CA inhibition versus the logarithm of the epitizide concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Vasorelaxation Assay in Isolated Arteries

Objective: To assess the direct vasodilatory effect of epitizide on pre-constricted arterial rings.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution

-

Phenylephrine (vasoconstrictor)

-

Epitizide stock solution (in DMSO)

-

Wire myograph system

Protocol:

-

Humanely euthanize the rat and dissect the mesenteric arterial bed.

-

Isolate second-order mesenteric artery segments (2 mm in length).

-

Mount the arterial segments in a wire myograph containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2 at 37°C.

-

Allow the vessels to equilibrate for 60 minutes under a resting tension of 5 mN.

-

Pre-constrict the arterial rings with phenylephrine (1 µM) to achieve a stable contraction.

-

Once a stable plateau is reached, add cumulative concentrations of epitizide (e.g., 10 nM to 100 µM) to the bath at 15-minute intervals.

-

Record the changes in isometric tension.

-

Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

-

Construct a concentration-response curve to determine the EC50 of epitizide-induced vasorelaxation.

Measurement of Intracellular pH (pHi)

Objective: To measure changes in intracellular pH in vascular smooth muscle cells (VSMCs) upon treatment with epitizide.

Materials:

-

Primary cultured rat aortic smooth muscle cells

-

BCECF-AM (pH-sensitive fluorescent dye)

-

Hanks' Balanced Salt Solution (HBSS)

-

Epitizide stock solution (in DMSO)

-

Fluorescence microscopy system with a ratiometric imaging setup

Protocol:

-

Plate VSMCs on glass coverslips and grow to 70-80% confluency.

-

Load the cells with 5 µM BCECF-AM in HBSS for 30 minutes at 37°C.

-

Wash the cells with HBSS to remove extracellular dye.

-

Mount the coverslip on the stage of an inverted fluorescence microscope.

-

Excite the cells alternately at 490 nm and 440 nm, and record the emission at 535 nm.

-

Establish a baseline pHi reading for 5-10 minutes.

-

Perfuse the cells with HBSS containing the desired concentration of epitizide.

-

Record the change in the 490/440 nm fluorescence ratio over time.

-

Calibrate the fluorescence ratio to pHi values using the nigericin/high-K+ method at the end of each experiment.

Western Blot for RhoA and Rho Kinase (ROCK) Expression

Objective: To determine the effect of epitizide on the protein expression levels of RhoA and ROCK in VSMCs.

Materials:

-

Primary cultured rat aortic smooth muscle cells

-

Epitizide stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against RhoA, ROCK1, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescence detection system

Protocol:

-

Treat VSMCs with various concentrations of epitizide for 24-48 hours.

-

Lyse the cells with RIPA buffer and determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against RhoA, ROCK1, and GAPDH overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software and normalize the expression of RhoA and ROCK1 to the loading control.

Quantitative Real-Time PCR (qPCR) for TRPV5 and Calbindin Expression

Objective: To quantify the changes in mRNA expression of TRPV5, calbindin-D28k, and calbindin-D9k in renal cells following epitizide treatment.

Materials:

-

Distal convoluted tubule cell line (e.g., mDCT15)

-

Epitizide stock solution (in DMSO)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for TRPV5, calbindin-D28k, calbindin-D9k, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Protocol:

-

Treat mDCT15 cells with epitizide at various concentrations and for different time points.

-

Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a SYBR Green master mix.

-

The thermal cycling conditions should include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis to ensure the specificity of the amplified products.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Experimental Workflow for Off-Target Characterization

The following diagram illustrates a logical workflow for characterizing the potential off-target effects of epitizide in cellular models.

Caption: A suggested workflow for investigating epitizide's off-target effects.

Conclusion

While epitizide's primary mechanism of action is well-established, a thorough understanding of its off-target effects is crucial for a complete pharmacological profile. The evidence from the broader class of thiazide diuretics suggests that epitizide may have significant off-target activities, including the inhibition of carbonic anhydrase, modulation of the Rho-Rho kinase pathway, and regulation of calcium transport-related gene expression. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate these potential off-target effects of epitizide in relevant cellular models. Such studies will be invaluable for understanding the full spectrum of its cellular actions and for the development of safer and more effective therapeutic strategies.

References

- 1. Hydrochlorothiazide (HCTZ) is not the most useful nor versatile thiazide diuretic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pathophysiologic Changes in Extracellular pH Modulate Parathyroid Calcium-Sensing Receptor Activity and Secretion via a Histidine-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Understanding the Pharmacokinetics of Epitizide in Animal Models

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the pharmacokinetics of epitizide in animal models. Despite extensive searches for quantitative data and experimental protocols related to the absorption, distribution, metabolism, and excretion (ADME) of epitizide in common preclinical species such as rats, dogs, and monkeys, no specific studies detailing these parameters could be identified.

This lack of publicly available information prevents the creation of a detailed technical guide as requested. The core requirements, including the presentation of quantitative data in structured tables, detailed experimental methodologies, and the generation of diagrams for signaling pathways and experimental workflows, cannot be fulfilled without foundational research data.

General Context of Thiazide Diuretics in Animal Models

While specific data for epitizide is absent, a broader look at the class of thiazide diuretics can provide some general context for researchers. Thiazide diuretics, as a group, are known to act on the distal convoluted tubule of the nephron to inhibit the sodium-chloride symporter, leading to increased excretion of sodium and water.[1] Preclinical studies in animal models are crucial for characterizing the diuretic effect, antihypertensive properties, and overall safety profile of these compounds.[1]

Commonly used animal models for studying thiazide diuretics include:

-

Rats: Often used for initial screening of diuretic activity and for mechanistic studies. Both normotensive and hypertensive rat strains are employed to evaluate the therapeutic effects.[1]

-

Dogs: Due to their physiological similarities to humans in terms of renal function, dogs are frequently used in later-stage preclinical development to assess pharmacokinetics and pharmacodynamics.

-

Monkeys: Non-human primates are valuable for their close phylogenetic relationship to humans and are often used in toxicology and metabolism studies to predict human responses.

Hypothetical Experimental Workflow for Epitizide Pharmacokinetic Studies

Should research on the pharmacokinetics of epitizide in animal models be undertaken, a typical experimental workflow would likely involve the following stages. This hypothetical workflow is presented to illustrate the standard methodologies in the field.

Caption: A hypothetical experimental workflow for characterizing the pharmacokinetics of epitizide in animal models.

Conclusion

The absence of published data on the pharmacokinetics of epitizide in animal models makes it impossible to provide the requested in-depth technical guide. This highlights a critical knowledge gap in the preclinical characterization of this diuretic. Future research in this area would be invaluable for drug development professionals and scientists, enabling a better understanding of its disposition and potential for translation to human clinical use. The general methodologies and workflows established for other thiazide diuretics provide a clear roadmap for how such studies on epitizide could be designed and executed.

References

Methodological & Application

epitizide solubility and stability in DMSO for cell culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of epitizide, a thiazide diuretic, in cell culture experiments. The focus is on its solubility and stability in dimethyl sulfoxide (DMSO), its mechanism of action, and protocols for its application in cell-based assays.

Solubility and Stability of Epitizide in DMSO

Epitizide is sparingly soluble in water but exhibits good solubility in DMSO, making it a suitable solvent for preparing stock solutions for cell culture applications.

Data Presentation: Solubility and Storage Recommendations

| Parameter | Value/Recommendation | Source |

| Solubility in DMSO | 48 mg/mL | Apexbt Product Information |

| Recommended Stock Solution Concentration | 10-50 mM in 100% DMSO | General practice |

| Storage of Stock Solution | -20°C or -80°C for long-term storage | [1] |

| Stability in DMSO | Stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles.[1] | General compound stability data[2][3] |

| Final DMSO Concentration in Culture | < 0.5%, ideally ≤ 0.1% to minimize cytotoxicity | [4] |

Mechanism of Action and Signaling Pathways

Epitizide belongs to the thiazide class of diuretics, which are well-characterized by their inhibitory action on the sodium-chloride cotransporter (NCC or SLC12A3). While this is its primary mechanism in the kidneys, thiazides have also been shown to exert effects through non-NCC-mediated pathways, which may be relevant in various cell types used in in vitro research.

Primary Signaling Pathway: NCC Inhibition

The primary molecular target of epitizide is the Na+-Cl- cotransporter (NCC), which is predominantly expressed in the distal convoluted tubule of the kidney. Inhibition of NCC leads to decreased reabsorption of sodium and chloride ions.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Application of Epitizide in HEK293 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitizide is a thiazide diuretic primarily used in the management of hypertension. Thiazide diuretics exert their effects by inhibiting the Na+/Cl- cotransporter (NCC), predominantly found in the distal convoluted tubule of the kidney, leading to increased sodium and water excretion. Human Embryonic Kidney 293 (HEK293) cells are a widely used in vitro model system in drug discovery and molecular biology. While not of renal distal tubule origin, they can be engineered to express specific ion transporters, including the NCC, making them a valuable tool for studying the mechanism of action of drugs like epitizide.[1][2][3] These application notes provide a detailed protocol for the in vitro application of epitizide in HEK293 cells, including cytotoxicity assessment and treatment for subsequent functional assays.

Data Presentation

The following tables provide a summary of recommended starting concentrations and incubation times for various experimental procedures involving epitizide and HEK293 cells. These values are intended as a guide and may require optimization for specific experimental conditions.

Table 1: Recommended Concentration Ranges for Epitizide

| Parameter | Recommended Range | Notes |

| Stock Solution (in DMSO) | 10 - 100 mM | Prepare in anhydrous DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles. |

| Cytotoxicity Screening | 0.1 µM - 100 µM | A broad range is recommended to determine the IC50 value. |

| Functional Assays | 1 µM - 50 µM | The final concentration should be below the determined cytotoxic level and based on dose-response curves from preliminary experiments.[4][5][6] |

| Final DMSO Concentration | < 0.5% (v/v) | To minimize solvent-induced cytotoxicity. |

Table 2: Recommended Incubation Times

| Experiment | Incubation Time | Notes |

| Cell Adherence | 16 - 24 hours | Allow cells to adhere and enter logarithmic growth phase before treatment.[7] |

| Cytotoxicity Assay | 24 - 72 hours | Typical incubation period to observe effects on cell viability.[7][8] |

| Functional Assays | 1 - 48 hours | Dependent on the specific downstream assay. Short-term for acute effects on ion transport, longer for changes in gene or protein expression. |

Experimental Protocols

HEK293 Cell Culture

This protocol describes the routine maintenance of HEK293 cells to ensure healthy, viable cells for experimentation.

-

Materials:

-

Procedure:

-

Maintain HEK293 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[7]

-

Passage the cells when they reach 80-90% confluency.[10]

-

To passage, aspirate the old medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split) to a new T-75 flask containing fresh, pre-warmed complete growth medium.[11]

-

Renew the medium every 2-3 days.

-

Preparation of Epitizide Stock Solution

This protocol details the preparation of a concentrated stock solution of epitizide for in vitro use.

-

Materials:

-

Epitizide powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)[12]

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Calculate the required amount of epitizide powder to prepare a 10-100 mM stock solution.

-

Under sterile conditions, dissolve the epitizide powder in the appropriate volume of anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.

-

Aliquot the stock solution into small, single-use sterile microcentrifuge tubes.

-

Store the aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

-

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of epitizide that is toxic to HEK293 cells, which is crucial for designing subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[13]

-

Materials:

-

HEK293 cells

-

Complete growth medium

-

Epitizide stock solution

-

96-well cell culture plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 16-24 hours at 37°C and 5% CO2 to allow for cell adherence.[7]

-

Prepare serial dilutions of epitizide in complete growth medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the prepared epitizide dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[8]

-

After the incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of epitizide that reduces cell viability by 50%).

-

In Vitro Treatment of HEK293 Cells with Epitizide

This protocol describes the general procedure for treating HEK293 cells with epitizide for downstream functional analysis.

-

Materials:

-

HEK293 cells (wild-type or NCC-expressing)

-

Complete growth medium

-

Epitizide stock solution

-

Appropriate cell culture plates or dishes (e.g., 6-well, 12-well, or 24-well)

-

-

Procedure:

-

Seed HEK293 cells in the desired culture vessel at a density that will result in 70-80% confluency at the time of treatment.

-

Incubate for 16-24 hours to allow for cell attachment.

-

Prepare the desired concentrations of epitizide in pre-warmed complete growth medium. The concentrations should be based on the results of the cytotoxicity assay.

-

Aspirate the old medium from the cells and replace it with the medium containing epitizide.

-

Incubate the cells for the desired period (e.g., 1, 6, 12, 24, or 48 hours) depending on the endpoint to be measured.

-

After incubation, the cells can be harvested for various downstream analyses, such as ion flux assays, gene expression analysis (qPCR), or protein analysis (Western blotting).

-

Visualizations

Caption: Experimental workflow for in vitro application of epitizide in HEK293 cells.

Caption: Hypothesized mechanism of epitizide action on NCC-expressing HEK293 cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Expression and Purification of the Human Cation-chloride Cotransporter KCC1 from HEK293F Cells for Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazide and Loop Diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. HEK-293 Cytotoxicity Assays [bio-protocol.org]

- 8. AID 652119 - HEK293 Cytotoxicity Assay Measured in Cell-Based System Using Plate Reader - 7071-01_Inhibitor_Dose_DryPowder_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 10. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]

- 11. static.igem.org [static.igem.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. hek293.com [hek293.com]

Application Notes and Protocols for Epitizide in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitizide, a member of the thiazide diuretic family, is primarily known for its role in inhibiting the Na+/Cl- cotransporter (NCC) in the renal distal convoluted tubule, leading to diuretic and antihypertensive effects.[1][2][3] However, emerging research on thiazide diuretics has revealed broader effects on various ion channels, suggesting potential applications and off-target effects relevant to cardiovascular and neuronal electrophysiology.[4][5] These "off-target" effects on ion channels can be effectively characterized using patch-clamp electrophysiology, a high-resolution technique for studying ion channel function and pharmacology.[6][7]

This document provides detailed application notes and protocols for studying the effects of epitizide and other thiazide diuretics on various ion channels using patch-clamp electrophysiology. Given the limited direct electrophysiological data on epitizide, this guide extrapolates from studies on structurally similar and functionally related compounds like hydrochlorothiazide and chlorthalidone to provide a comprehensive framework for investigation.

Mechanism of Action Beyond NCC Inhibition

While the primary therapeutic action of epitizide is the inhibition of the NCC, studies on related thiazide diuretics have demonstrated interactions with several other ion channels, which are crucial for understanding their full pharmacological profile.[4][5]

Key Off-Target Ion Channels:

-

Calcium-Activated Potassium Channels (KCa): Some thiazides, like hydrochlorothiazide, can open large-conductance KCa channels in vascular smooth muscle cells, leading to hyperpolarization and vasorelaxation.[8]

-

Voltage-Gated Calcium Channels (CaV): Thiazides can act as weak antagonists of L-type calcium channels, contributing to their vasodilatory effects.[4][5]

-

Voltage-Gated Sodium Channels (NaV): At higher concentrations, hydrochlorothiazide has been shown to inhibit the fast Na+ current (INa) in cardiac myocytes.[5]

-

Voltage-Gated Potassium Channels (KV): Thiazide and thiazide-like diuretics have been shown to modulate various potassium channels. For instance, hydrochlorothiazide can inhibit transient outward, delayed rectifier, and inward rectifier K+ currents in cardiac cells.[5] Chlorthalidone has been specifically shown to block the slow component of the delayed rectifier potassium current (IKs), which is encoded by the KCNQ1/KCNE1 genes.[9]

The following diagram illustrates the established and potential signaling pathways of thiazide diuretics, including epitizide, on various ion channels.

Caption: Signaling pathways of thiazide diuretics.

Quantitative Data on Thiazide Diuretic-Ion Channel Interactions

The following table summarizes the quantitative data from patch-clamp studies on the effects of hydrochlorothiazide and chlorthalidone on various ion channels. This data can serve as a reference for designing experiments with epitizide.

| Compound | Cell Type | Ion Channel | Effect | Concentration | Quantitative Effect | Citation |

| Hydrochlorothiazide | Guinea Pig Small Vessels | CaV | Antagonism | 10 µM | Shift in Ca2+ dose-response curve | [4] |

| Rat Ventricular Myocytes | INa | Inhibition | 100 µM | ~30% reduction in current | [5] | |

| Rat Ventricular Myocytes | ICaL | Inhibition | 100 µM | ~20% reduction in current | [5] | |

| Rat Ventricular Myocytes | Ito | Inhibition | 100 µM | ~20% reduction in current | [5] | |

| Rat Ventricular Myocytes | IK (delayed rectifier) | Inhibition | 100 µM | ~20% reduction in current | [5] | |

| Rat Ventricular Myocytes | IK1 (inward rectifier) | Inhibition | 100 µM | ~20% reduction in current | [5] | |

| Chlorthalidone | Guinea Pig Ventricular Myocytes | IKr (hERG) | Inhibition | 100 µM | ~50.1% block | [9] |

| Guinea Pig Ventricular Myocytes | IKs (KCNQ1/minK) | Inhibition | 100 µM | ~54.6% block | [9] | |

| Xenopus Oocytes | KvLQT1 (KCNQ1) | Inhibition | Not specified | ~14% reduction in current | [9] |

Experimental Protocols

The following are generalized patch-clamp protocols for investigating the effects of epitizide on key ion channels. These protocols should be adapted based on the specific cell type and recording equipment.

Experimental Workflow Diagram

Caption: General workflow for a patch-clamp experiment.

Protocol for Investigating Epitizide's Effect on KCNQ1 (IKs) Channels

This protocol is adapted from studies on chlorthalidone's effect on IKs.[9]

-

Cell Line: HEK293 cells stably expressing KCNQ1 and KCNE1 subunits.

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP. pH adjusted to 7.2 with KOH.

-

Epitizide Preparation: Prepare a 10 mM stock solution of epitizide in DMSO. Dilute to final concentrations (e.g., 1, 10, 30, 100 µM) in the external solution on the day of the experiment. Ensure the final DMSO concentration is ≤ 0.1%.

-

Voltage Protocol:

-

Hold the cell at a holding potential of -80 mV.

-

Apply depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 2-4 seconds to elicit IKs currents.

-

Follow with a repolarizing step to -40 mV to record tail currents.

-

-

Procedure:

-

Establish a whole-cell patch-clamp configuration.

-

Record baseline IKs currents using the specified voltage protocol.

-

Perfuse the cell with the external solution containing the desired concentration of epitizide for 3-5 minutes.

-

Record IKs currents in the presence of epitizide.

-

Perfuse with the control external solution to assess washout of the drug effect.

-

-

Data Analysis: Measure the amplitude of the tail current at -40 mV to quantify the effect of epitizide on IKs. Construct a dose-response curve by plotting the percentage of current inhibition against the epitizide concentration.

Protocol for Investigating Epitizide's Effect on L-type Calcium Channels (ICaL)

This protocol is based on studies of hydrochlorothiazide's effects on cardiac myocytes.[5]

-

Cell Type: Isolated ventricular myocytes (e.g., from rat or guinea pig) or a cell line expressing CaV1.2 channels (e.g., tsA-201 cells).

-

External (Bath) Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. (CsCl is used to block K+ currents). Add a Na+ channel blocker (e.g., 30 µM Tetrodotoxin) if necessary.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with CsOH.

-

Epitizide Preparation: As described in Protocol 1.

-

Voltage Protocol:

-

Hold the cell at a holding potential of -40 mV to inactivate Na+ channels and T-type Ca2+ channels.

-

Apply depolarizing voltage steps from -30 mV to +60 mV in 10 mV increments for 200-300 ms.

-

-

Procedure:

-

Establish a whole-cell patch-clamp configuration.

-

Record baseline ICaL currents.

-

Apply different concentrations of epitizide via perfusion.

-

Record ICaL currents at each concentration.

-

Perform washout.

-

-

Data Analysis: Measure the peak inward current at each voltage step to construct current-voltage (I-V) relationships. Determine the IC50 value for epitizide by fitting the dose-response data to the Hill equation.

Conclusion

While epitizide's primary role as an NCC inhibitor is well-established, its potential interactions with other ion channels present an important area of investigation for understanding its complete pharmacological profile, including both therapeutic and adverse effects. The protocols and data presented here, derived from studies on related thiazide diuretics, provide a solid foundation for researchers to explore the electrophysiological effects of epitizide using patch-clamp techniques. Such studies will be invaluable for drug development professionals in assessing the broader safety and efficacy of this class of compounds.

References

- 1. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacology of Thiazide Diuretics | Pharmacology Mentor [pharmacologymentor.com]

- 3. benchchem.com [benchchem.com]

- 4. Ion channel involvement in the acute vascular effects of thiazide diuretics and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiac cellular actions of hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. youtube.com [youtube.com]

- 8. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chlorthalidone inhibits the KvLQT1 potassium current in guinea-pig ventricular myocytes and oocytes from Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

Epitizide as a Chemical Tool for Studying Ion Transport: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitizide is a thiazide diuretic that acts as a potent inhibitor of the Na-Cl cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter (TSC or SLC12A3).[1][2] The NCC is a key protein in the distal convoluted tubule (DCT) of the kidney, where it is responsible for reabsorbing approximately 5-10% of the filtered sodium load.[2][3] By inhibiting NCC, epitizide promotes the excretion of sodium and chloride, leading to a diuretic effect. This specific mechanism of action makes epitizide a valuable chemical tool for researchers studying ion transport, renal physiology, and the pathophysiology of hypertension.